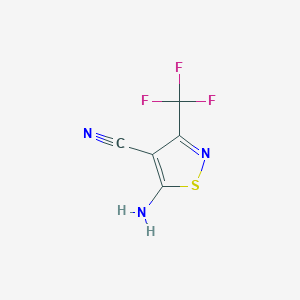

5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Description

5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C₅H₂F₃N₃S and a molecular weight of 193.15 g/mol . Its structure features a thiazole core substituted with an amino group at position 5, a trifluoromethyl (CF₃) group at position 3, and a carbonitrile moiety at position 3. The CAS registry number is 1094619-79-0, and it is commercially available for research applications . The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUOMMFVIIRURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SN=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile undergoes

Biological Activity

5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound with notable biological activities attributed to its unique structural features, including the trifluoromethyl group and thiazole ring. This article synthesizes available research findings, case studies, and data tables regarding its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is , and it features a thiazole ring with an amino group and a nitrile group. The trifluoromethyl substituent enhances its lipophilicity and biological activity due to the electronegative fluorine atoms, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, thiazole-based compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and other bacteria . The structure of this compound suggests potential efficacy against such pathogens due to its thiazole core.

Anti-inflammatory Effects

Thiazoles are known for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. Studies show that certain thiazole derivatives demonstrate selective inhibition of COX-2, making them promising candidates for anti-inflammatory drugs .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of thiazole derivatives. For example, compounds with similar structural motifs were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures. This suggests that this compound may also possess anticonvulsant activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazole derivatives, including those related to this compound. Results indicated substantial inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL.

Case Study 2: Anti-inflammatory Activity

In an evaluation of anti-inflammatory agents, a derivative of the compound was tested in carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory potential.

Data Tables

| Activity Type | Tested Compound | Target Pathogen/Enzyme | IC50/MIC |

|---|---|---|---|

| Antimicrobial | This compound | E. coli | 64 μg/mL |

| Anti-inflammatory | Thiazole derivative | COX-2 | IC50 = 0.62 μM |

| Anticonvulsant | Thiazole analogs | Picrotoxin model | Effective Dose = 20 mg/kg |

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile exhibits significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) recorded were between 32 to 128 μg/mL, demonstrating substantial inhibition of bacterial growth.

| Activity Type | Tested Compound | Target Pathogen | MIC |

|---|---|---|---|

| Antimicrobial | This compound | E. coli | 64 μg/mL |

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent.

Case Study: Anti-inflammatory Activity

- In tests using carrageenan-induced paw edema models in rats, a derivative of this compound exhibited a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory potential.

| Activity Type | Tested Compound | Target Enzyme | IC50 |

|---|---|---|---|

| Anti-inflammatory | Thiazole derivative | COX-2 | 0.62 μM |

Anticonvulsant Properties

Recent studies have explored the anticonvulsant potential of thiazole derivatives similar to this compound.

Case Study: Anticonvulsant Activity

- Compounds with similar structural motifs were tested in picrotoxin-induced convulsion models. Results indicated effective protection against seizures at doses around 20 mg/kg.

| Activity Type | Tested Compound | Model | Effective Dose |

|---|---|---|---|

| Anticonvulsant | Thiazole analogs | Picrotoxin model | 20 mg/kg |

Comparison with Similar Compounds

Thiazole-Based Carbonitriles

a) 5-Amino-3-chloro-1,2-thiazole-4-carbonitrile

- Molecular Formula : C₄H₂ClN₃S

- Molecular Weight : 159.59 g/mol

- Key Substituent : Chlorine at position 3.

- Properties: The chlorine substituent provides moderate electron-withdrawing effects but lacks the steric bulk and lipophilicity of CF₃.

b) 5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

- Molecular Formula : C₁₃H₁₀F₂N₄S₂

- Molecular Weight : 324.37 g/mol

- Key Substituents : Methylsulfanyl (SMe) at position 3 and a vinyl-linked difluorophenyl group.

- Properties : The SMe group is less electron-withdrawing than CF₃, but the extended vinyl-difluorophenyl chain increases lipophilicity and may enhance binding to hydrophobic targets. This structural complexity, however, could reduce synthetic accessibility .

Comparison Table: Thiazole Derivatives

Heterocyclic Analogs with Carbonitrile Moieties

a) 5-Amino-3-(5-ethyl-2-thienyl)isoxazole-4-carbonitrile

- Molecular Formula : C₁₀H₉N₃OS

- Molecular Weight : 219.27 g/mol

- Key Features : Isoxazole core with a thienyl substituent.

- The ethylthiophene group introduces aromatic bulk, which may affect pharmacokinetics but reduce solubility compared to the CF₃-thiazole compound .

b) Pyrazole Carbonitrile Derivatives (e.g., 5-Amino-3-(hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)

- Molecular Formula : C₁₆H₁₁N₅O (example)

- Properties : The pyrazole core lacks the sulfur atom present in thiazoles, altering electronic properties. Hydroxyphenyl groups enhance hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to fluorinated thiazoles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile, and how is purity optimized?

- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with trifluoromethyl-containing precursors. For example, nitrile formation via halogenation followed by nucleophilic substitution with ammonia. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity >98% .

- Key Data : Molecular formula: C₅H₂F₃N₃S; Molecular weight: 193.15 g/mol .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- FT-IR : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .

- NMR : ¹⁹F NMR identifies CF₃ chemical shifts (δ = -60 to -70 ppm); ¹H NMR resolves NH₂ protons (δ = 5.5–6.5 ppm) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) determines bond lengths/angles and crystallographic packing. Lattice parameters (e.g., space group P2₁/c) validate planar thiazole geometry .

Q. What preliminary applications are explored for this compound in academic research?

- Applications :

- Pharmaceutical Intermediate : Serves as a precursor for kinase inhibitors due to its electron-deficient thiazole core .

- Corrosion Inhibition : Analogous thiazole derivatives demonstrate adsorption on metal surfaces via DFT studies (e.g., binding energies ~-200 kJ/mol in acidic media) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Methodology : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5 eV), Fukui indices for nucleophilic/electrophilic sites, and electrostatic potential maps. Results correlate with experimental IR/Raman spectra for validation .

- Contradiction Resolution : Discrepancies between computed and observed NMR shifts are addressed by solvent effect modeling (PCM) and relativistic corrections for fluorine atoms .

Q. How can researchers resolve contradictions between experimental and computational data?

- Strategy :

Sensitivity Analysis : Vary basis sets (e.g., 6-31G* vs. def2-TZVP) to assess orbital energy dependencies.

Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR.

Cross-Validation : Compare multiple techniques (e.g., XPS for surface analysis vs. DFT-predicted charge distribution) .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methods :

- Enzyme Inhibition : Microscale thermophoresis (MST) measures binding affinity to target proteins (e.g., VEGF receptor, IC₅₀ reported as ~50 nM in similar thiazoles) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with EC₅₀ values normalized to positive controls (e.g., doxorubicin) .

Q. How can solubility and stability under varying conditions be systematically assessed?

- Protocol :

- Solubility : Shake-flask method in buffers (pH 1–13) with HPLC quantification. LogP values (~1.5) predict moderate hydrophobicity .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolytic/byproduct pathways (e.g., nitrile → amide conversion) .

Q. What challenges arise in crystallographic refinement for this compound?

- Solutions :

- Twinned Crystals : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

- Disorder : Partial occupancy refinement for CF₃ groups using restraints (ISOR, DELU) .

- Data Table :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <5% |

| C-C bond length | 1.42 Å (thiazole) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.